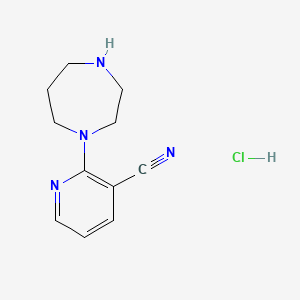

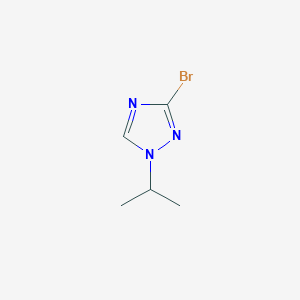

![molecular formula C19H20N2O B2760691 N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396749-43-1](/img/structure/B2760691.png)

N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It’s an impurity of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . The dimethylaminomethyl (DMAM) group appears to increase compound stability in cancer cells .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, during the process development of Linagliptin, several process-related impurities were detected by high performance liquid chromatography (HPLC). All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data (MS, HRMS, 1 H-NMR, 13 C-NMR and IR) .Molecular Structure Analysis

The molecule contains a total of 28 bond(s). There are 12 non-H bond(s), 3 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 1 secondary amide(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) . It contains total 29 atom(s); 16 Hydrogen atom(s), 10 Carbon atom(s), 2 Nitrogen atom(s) and 1 Oxygen atom(s) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds are complex and often involve multiple steps. For example, in the industrial manufacturing process of Linagliptin, cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride afforded a compound which condensed with another compound in the presence of sodium carbonate as a basic reagent .科学的研究の応用

Cancer Research and Antitumor Properties

N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide has shown promise in cancer research, particularly due to its DNA-binding capabilities that may be harnessed for antitumor applications. Studies have explored its structural analogs, highlighting their potential as anticancer agents through mechanisms such as DNA intercalation. These mechanisms are critical for the development of new therapeutic strategies against various cancer types. The research underscores the importance of the compound's molecular structure in interacting with DNA, providing a pathway to design drugs with specific anticancer activities (Hudson et al., 1987; Atwell et al., 1989).

DNA-Intercalating Agent for Antitumor Activity

Further research into derivatives of this compound has yielded compounds with in vivo antitumor activity, highlighting the therapeutic potential of "minimal" DNA-intercalating agents. These findings are significant for developing treatments with lower DNA association constants, aiming for effective cancer therapies with minimized side effects. The exploration of structural variants has led to insights into the relationship between chemical structure and antitumor efficacy, paving the way for the design of more effective cancer treatments (Denny et al., 1987).

Material Science Applications

The compound's derivatives have also found applications beyond biomedicine, particularly in materials science. For example, its role in the development of high-performance electrochromic materials showcases its versatility. These applications demonstrate the potential of this compound and its derivatives in creating advanced materials with novel properties, such as improved electrochromic performance and fabrication techniques for electrochromic devices. This research opens new avenues for utilizing the compound in developing technologies with broad implications for various industries (Li et al., 2021).

将来の方向性

The future directions for research on “N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide” could include further exploration of its synthesis, characterization, and potential applications. As an impurity of Linagliptin, understanding its properties could be important for the development and quality control of this antidiabetic drug .

特性

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-21(2)15-7-6-14-20-19(22)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13H,14-15H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVMLJXLMZQOMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

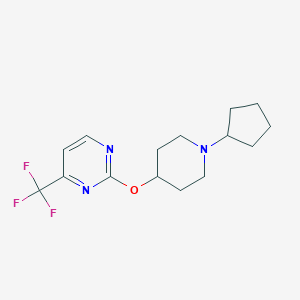

![(Z)-5-chloro-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2760611.png)

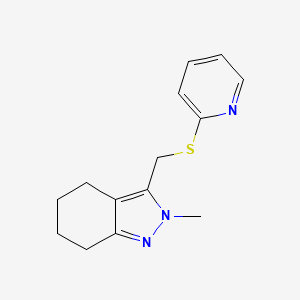

![2-(3-Ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2760613.png)

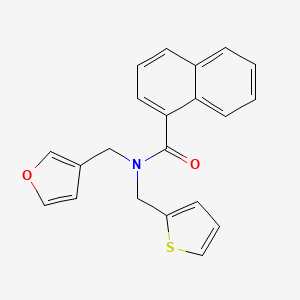

![2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2760614.png)

![2-Benzyl-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760616.png)

![N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2760619.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2760627.png)

![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B2760628.png)

![2,3,5,6-tetramethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2760629.png)